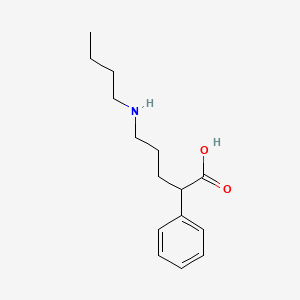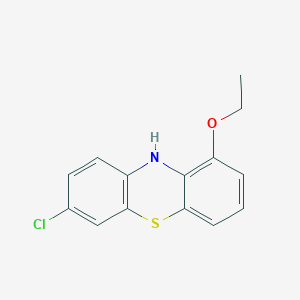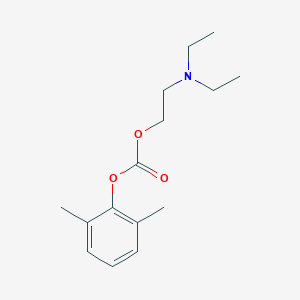
2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate typically involves the reaction of 2,6-dimethylphenol with diethylaminoethanol in the presence of a carbonate source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diethyl carbonate and a suitable base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted at elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume and the availability of raw materials. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques, to achieve high yields and product purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. This is common in organic synthesis and can involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates or other derivatives.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate has several scientific research applications, including:
Pharmaceuticals: The compound is studied for its potential use as a local anesthetic or in the development of new therapeutic agents.
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Research explores its effects on biological systems, including its potential as an enzyme inhibitor or modulator of biochemical pathways.
Industry: The compound is investigated for its use in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound may block sodium channels in nerve cells, preventing the transmission of pain signals. This action is similar to that of other local anesthetics, which inhibit the influx of sodium ions across the cell membrane, thereby reducing neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure and mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Benzocaine: A local anesthetic commonly used in topical applications.
Uniqueness
2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate is unique in its specific chemical structure, which may confer distinct pharmacological properties
Propiedades
Número CAS |
95414-70-3 |
|---|---|
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl (2,6-dimethylphenyl) carbonate |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)10-11-18-15(17)19-14-12(3)8-7-9-13(14)4/h7-9H,5-6,10-11H2,1-4H3 |
Clave InChI |
VCYRHTUDFOAMLN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)OC1=C(C=CC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


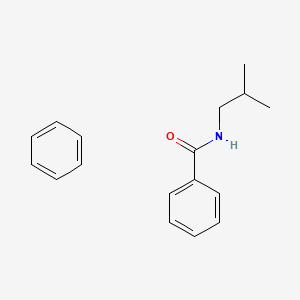

![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
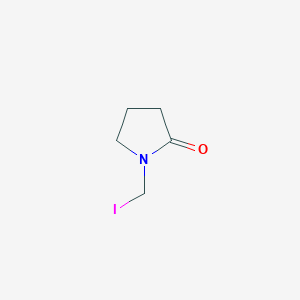
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
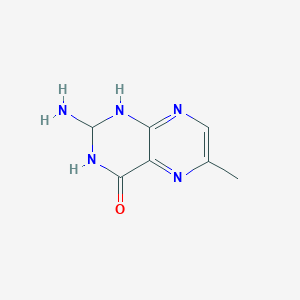
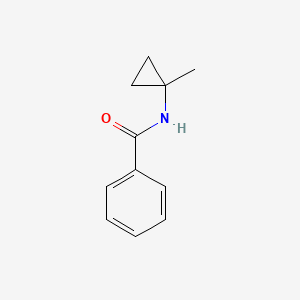
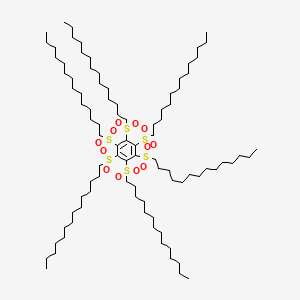

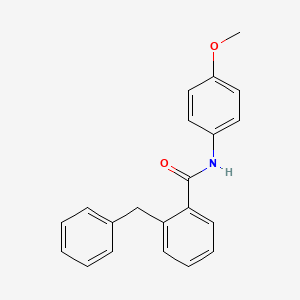
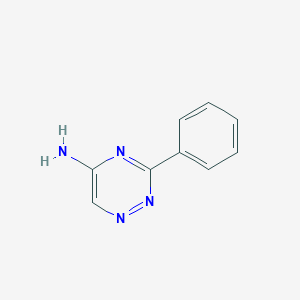
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
